Sepantronium Bromide (YM155): A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action
Sepantronium Bromide (YM155): A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sepantronium Bromide, also known as YM155, is a potent small-molecule survivin suppressant that has demonstrated significant anti-cancer activity in a wide range of preclinical models. This document provides an in-depth technical guide on the discovery, synthesis, and biological evaluation of Sepantronium Bromide. It includes a summary of its efficacy, detailed experimental methodologies for key assays, and a visual representation of its mechanism of action through signaling pathway diagrams.
Discovery and Background
Sepantronium Bromide (YM155) was identified by Astellas Pharma Inc. through high-throughput screening of chemical libraries for inhibitors of the survivin gene promoter.[1] It is an imidazolium-based compound with the chemical formula C₂₀H₁₉BrN₄O₃.[2] Survivin, a member of the inhibitor of apoptosis (IAP) protein family, is highly expressed in most human cancers and is associated with tumor progression, chemoresistance, and poor prognosis.[2][3] By selectively inhibiting survivin expression, Sepantronium Bromide induces apoptosis and inhibits cell proliferation in cancer cells, making it a promising therapeutic agent.[3]
Efficacy of Sepantronium Bromide
The efficacy of Sepantronium Bromide has been evaluated in numerous in vitro and in vivo studies across various cancer types.
In Vitro Efficacy
Sepantronium Bromide exhibits potent cytotoxic activity against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference(s) |
| HeLa-SURP-luc | Cervical Cancer | 0.54 | [4] |
| PC-3 | Prostate Cancer | 2.3 - 11 | [4][5] |
| PPC-1 | Prostate Cancer | 2.3 - 11 | [4] |
| DU145 | Prostate Cancer | 2.3 - 11 | [4][5] |
| TSU-Pr1 | Prostate Cancer | 2.3 - 11 | [5] |
| 22Rv1 | Prostate Cancer | 2.3 - 11 | [5] |
| SK-MEL-5 | Melanoma | 2.3 - 11 | [4][5] |
| A375 | Melanoma | 2.3 - 11 | [5] |
| Neuroblastoma (various) | Neuroblastoma | 8 - 212 | [2] |
| Pediatric AML (median) | Acute Myeloid Leukemia | 38 | [6] |
In Vivo Efficacy
In vivo studies using xenograft models have demonstrated significant tumor growth inhibition and regression upon treatment with Sepantronium Bromide.
| Animal Model | Cancer Type | Dosage and Administration | Outcome | Reference(s) |
| PC-3 Xenografts | Prostate Cancer | 3 and 10 mg/kg, continuous infusion | Complete tumor growth inhibition | [4][5] |
| PC-3 Orthotopic | Prostate Cancer | 5 mg/kg, continuous infusion | 80% tumor growth inhibition | [4][5] |
| H460/Calu6 Xenografts | NSCLC | Combination with γ-radiation | Potent antitumor activity | [5] |
| Gastric Cancer Xenograft | Gastric Cancer | 5 mg/kg/day for 7 days, infusion | Marked inhibition of tumor growth | [7] |
| Neuroblastoma Xenograft | Neuroblastoma | Not specified | 3-fold inhibition of tumor burden | [2] |
Synthesis of Sepantronium Bromide
While a detailed, step-by-step synthesis protocol for Sepantronium Bromide is not publicly available, likely due to proprietary reasons, the general approach involves the synthesis of an imidazolium-based core structure followed by specific substitutions. The chemical name is 1-(2-methoxyethyl)-2-methyl-4,9-dioxo-3-(pyrazin-2-ylmethyl)-4,9-dihydro-1H-naphtho[2,3-d]imidazolium bromide.[1] The synthesis of analogs and related imidazolium salts has been described, suggesting a multi-step process involving the formation of a naphthoquinone-imidazole intermediate followed by quaternization of the imidazole nitrogen.
Mechanism of Action and Signaling Pathways
Sepantronium Bromide primarily exerts its anti-cancer effects by suppressing the expression of survivin. This leads to the induction of apoptosis and inhibition of cell division. Recent studies have revealed a more complex mechanism of action.
Survivin Suppression and Apoptosis Induction
Sepantronium Bromide was initially identified as an inhibitor of the survivin gene promoter.[1] It downregulates survivin at both the mRNA and protein levels.[2] The reduction in survivin, an inhibitor of apoptosis, leads to the activation of caspases and the induction of programmed cell death (apoptosis).[2]
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. kumc.edu [kumc.edu]
- 6. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]
- 7. researchgate.net [researchgate.net]
